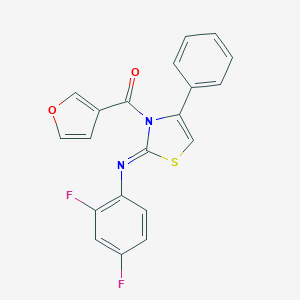![molecular formula C28H12F4OS2 B374057 6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene](/img/structure/B374057.png)
6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene is a complex organic compound with the molecular formula C28H12F4OS2 and a molecular weight of 504.52 g/mol . This compound is characterized by its unique structure, which includes multiple fused rings and fluorine atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene typically involves regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions . The reaction conditions include the use of catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Mécanisme D'action
The mechanism of action of 6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cell proliferation .
Comparaison Avec Des Composés Similaires
Benzo[4,5]thieno[3,2-b]benzofuran (BTBF): Similar in structure but lacks fluorine atoms.
Benzothieno[3,2-b]benzothiophene (BTBT): Contains sulfur atoms instead of oxygen.
Uniqueness: 6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties, such as increasing its stability and reactivity. This makes it a valuable compound for various advanced applications in research and industry.
Propriétés
Formule moléculaire |
C28H12F4OS2 |
|---|---|
Poids moléculaire |
504.5g/mol |
Nom IUPAC |
6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene |
InChI |
InChI=1S/C28H12F4OS2/c29-13-3-7-21-19(9-13)27-25(17-5-1-15(31)11-23(17)34-21)26-18-6-2-16(32)12-24(18)35-22-8-4-14(30)10-20(22)28(26)33-27/h1-12H |
Clé InChI |
SQEMWNWWDNTXBO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)SC3=C(C=C(C=C3)F)C4=C2C5=C(O4)C6=C(C=CC(=C6)F)SC7=C5C=CC(=C7)F |
SMILES canonique |
C1=CC2=C(C=C1F)SC3=C(C=C(C=C3)F)C4=C2C5=C(O4)C6=C(C=CC(=C6)F)SC7=C5C=CC(=C7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{3-(4-Bromoanilino)-2-[(4-bromoanilino)(2-furyl)methyl]-2-propenylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B373978.png)
![14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene](/img/structure/B373980.png)
![S-(3-chlorophenyl) 2-[(3-chlorophenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B373983.png)
![quinuclidin-3-one O-[2-(dimethylamino)ethyl]oxime](/img/structure/B373984.png)

![8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B373988.png)


![5-methylene-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B373996.png)
![2-bromoethyl 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl ether](/img/structure/B373999.png)
![1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B374000.png)
![5-methylene-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one oxime](/img/structure/B374001.png)
